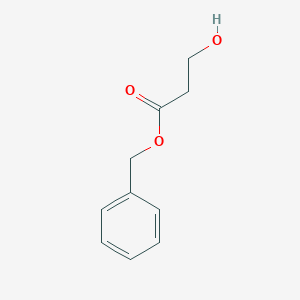

Benzyl 3-hydroxypropionate

Description

Properties

IUPAC Name |

benzyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRDBYYUPACJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065773 | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-10-9 | |

| Record name | Phenylmethyl 3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 3-hydroxypropionate chemical properties and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl 3-hydroxypropionate is a carboxylic acid ester with potential applications as an intermediate in the synthesis of various organic compounds, including metabolites of pharmaceuticals like Cyclophosphamide. This technical guide provides a concise overview of its chemical properties and expected spectral data. Due to the limited availability of experimental data in public domains, this guide combines reported properties with predicted spectral characteristics to serve as a valuable resource for researchers.

Chemical Properties

This compound is a clear, colorless to pale yellow oil. It is slightly soluble in chloroform and ethyl acetate. For optimal stability, it should be stored in a dry, sealed container at 2-8°C.

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 14464-10-9 | |

| Appearance | Clear Colourless to Pale Yellow Oil | |

| Boiling Point | 315.5 °C (Predicted) | |

| Density | 1.153 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | |

| Storage | Sealed in dry, 2-8°C |

Spectral Data

Experimental spectral data for this compound is not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on the chemical structure of the molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the 3-hydroxypropionate moiety.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.30 | t | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |

| ~2.65 | t | 2H | Methylene protons adjacent to carbonyl (-CH₂-COO) |

| ~2.50 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~172 | Carbonyl carbon (-COO-) |

| ~136 | Quaternary aromatic carbon (C-CH₂) |

| ~128.5 | Aromatic methine carbons (ortho- and meta- C-H) |

| ~128.0 | Aromatic methine carbon (para- C-H) |

| ~66 | Benzylic carbon (-CH₂-Ph) |

| ~59 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |

| ~38 | Methylene carbon adjacent to carbonyl (-CH₂-COO) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1735 (strong) | C=O stretch (ester carbonyl) |

| 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

In a mass spectrum, this compound (m/z = 180.20) would likely exhibit a molecular ion peak. Common fragmentation patterns would involve the loss of the benzyl group (C₇H₇, m/z = 91) or the benzyloxy group (C₇H₇O, m/z = 107), as well as fragmentation of the 3-hydroxypropionate chain.

Experimental Protocols

A common method for the synthesis of this compound is the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol in the presence of an acid catalyst.

Reaction:

3-hydroxypropionic acid + benzyl alcohol --(H⁺ catalyst, Heat)--> this compound + H₂O

Materials:

-

3-hydroxypropionic acid

-

Benzyl alcohol (in excess, can also act as a solvent)

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene, if not using excess benzyl alcohol)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using a solvent like toluene), add 3-hydroxypropionic acid and an excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If an organic solvent was used, remove it under reduced pressure.

-

Dilute the residue with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway involving a metabolite of this compound.

Synthesis of Benzyl 3-hydroxypropionate from 3-hydroxypropionic acid

An In-depth Examination of the Esterification of 3-Hydroxypropionic Acid

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3-hydroxypropionate from 3-hydroxypropionic acid and benzyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details a representative experimental protocol, quantitative data, and the underlying chemical principles.

Introduction

This compound is a valuable chemical intermediate. The synthesis involves the esterification of 3-hydroxypropionic acid with benzyl alcohol. This reaction, typically a Fischer esterification, is an acid-catalyzed process that results in the formation of the corresponding ester and water. While 3-hydroxypropionic acid is an important platform chemical often produced through biotechnological routes from renewable resources, its conversion to specialty esters like this compound is of significant interest for various applications.[1][2][3][4]

Reaction Pathway: Fischer Esterification

The synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol is achieved through a Fischer esterification reaction. This acid-catalyzed reaction is a reversible process. To drive the equilibrium towards the formation of the ester product, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction.[5][6]

The general chemical equation is as follows:

3-Hydroxypropionic Acid + Benzyl Alcohol ⇌ this compound + Water

An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[5]

Caption: Acid-catalyzed esterification of 3-hydroxypropionic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on standard Fischer esterification principles.[5][7]

Materials:

-

3-Hydroxypropionic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine 3-hydroxypropionic acid, a molar excess of benzyl alcohol (e.g., 1.5 to 2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the stirred reaction mixture.

-

Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the amount of water collected in the Dean-Stark trap.[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound based on general esterification procedures. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference/Rationale |

| Molar Ratio (3-HP : Benzyl Alcohol) | 1 : 1.5 | Using an excess of the alcohol can help drive the reaction equilibrium forward.[5] |

| Catalyst | Concentrated H₂SO₄ | A common and effective catalyst for Fischer esterification.[5][7] |

| Catalyst Loading | 1-2 mol% | A typical catalytic amount to promote the reaction without excessive side reactions.[7] |

| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via a Dean-Stark trap. |

| Reaction Temperature | Reflux (approx. 110-120 °C) | The boiling point of the toluene/reactant mixture. |

| Reaction Time | 4-8 hours | Dependent on the reaction scale and efficiency of water removal. |

| Expected Yield | 75-90% | Typical yields for Fischer esterifications under conditions where water is removed. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 3-hydroxypropionic acid is a straightforward application of the Fischer esterification. By employing an acid catalyst and removing the water byproduct, high yields of the desired ester can be achieved. The protocol and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

- 1. Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Benzyl 3-hydroxypropionate (CAS: 14464-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 3-hydroxypropionate, a compound of interest in synthetic chemistry and potentially relevant to the study of drug metabolism. This document details its physicochemical properties, outlines a representative synthetic protocol, presents its spectroscopic data, and clarifies its relationship to the metabolism of the chemotherapeutic agent cyclophosphamide.

Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 14464-10-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][1] |

| Molecular Weight | 180.20 g/mol | [3][1] |

| Appearance | Colorless to Pale Yellow Oil | [4] |

| Boiling Point | 315.5 °C at 760 mmHg | [3] |

| Density | 1.153 g/cm³ | [3] |

| Refractive Index | 1.531 | [3] |

| Flash Point | 136.5 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

| Hazard Statements | H302, H315, H319, H332, H335 | [4] |

| Precautionary Statements | P261, P280, P305+P351+P338 | [4] |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Figure 1. Fischer-Speier esterification of 3-hydroxypropionic acid.

Materials:

-

3-Hydroxypropionic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents). Add a sufficient volume of toluene to allow for efficient stirring and azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is being azeotropically removed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data and Analysis

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted and expected spectroscopic data based on the analysis of similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Phenyl-H |

| ~5.15 | s | 2H | -CH₂-Ph |

| ~4.20 | t | 2H | -O-CH₂- |

| ~3.80 | t | 2H | HO-CH₂- |

| ~2.60 | s (broad) | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~136 | Phenyl-C (quaternary) |

| ~128.5 | Phenyl-CH |

| ~128.0 | Phenyl-CH |

| ~127.8 | Phenyl-CH |

| ~66 | -CH₂-Ph |

| ~60 | -O-CH₂- |

| ~38 | HO-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (hydroxyl) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and cleavage adjacent to the carbonyl and hydroxyl groups.

Role in the Context of Cyclophosphamide Metabolism

Initial suggestions that this compound is an intermediate in the production of cyclophosphamide metabolites appear to be a misinterpretation. A thorough review of the metabolic pathway of cyclophosphamide indicates that this specific benzyl ester is not a direct metabolite.

Cyclophosphamide is a prodrug that undergoes hepatic bioactivation. The key steps are:

-

Activation: Cytochrome P450 enzymes (primarily CYP2B6, CYP2C9, and CYP3A4) hydroxylate cyclophosphamide to 4-hydroxycyclophosphamide.[3][1][2]

-

Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its tautomer, aldophosphamide.[3][1][2]

-

Generation of Active and Toxic Metabolites: Aldophosphamide undergoes spontaneous β-elimination to yield the therapeutically active DNA alkylating agent, phosphoramide mustard, and the toxic byproduct, acrolein.[3][1][2]

-

Detoxification of Acrolein: Acrolein is a highly reactive and toxic aldehyde. It is detoxified through conjugation with glutathione and subsequent metabolism. This pathway can lead to the formation of 3-hydroxypropionaldehyde, which can be further oxidized to 3-hydroxypropionic acid. This acid is then excreted, often as 3-hydroxypropyl mercapturic acid.[5]

Therefore, while 3-hydroxypropionic acid is a downstream metabolite of the toxic acrolein component of cyclophosphamide metabolism, This compound is a synthetic derivative and not a naturally occurring metabolite in this pathway. Its relevance to drug development professionals may lie in its use as a reference standard for analytical methods aimed at quantifying 3-hydroxypropionic acid as a biomarker of acrolein exposure following cyclophosphamide administration.

References

- 1. 3-Hydroxypropanal (Reuterin) the Overlooked Cyclophosphamide Metabolite [jscimedcentral.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]

- 5. The correlation between the level of 3-hydroxypropyl mercapturic acid, CYP2B6 polymorphisms, and hematuria occurrences after cyclophosphamide administration and its bioanalytical methods: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical characteristics of Benzyl 3-hydroxypropionate

An In-depth Technical Guide on the Physicochemical Characteristics of Benzyl 3-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its synthesis, purification, and spectral analysis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Physicochemical Properties

This compound is a pale yellow oil.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| CAS Number | 14464-10-9 | [2] |

| Appearance | Pale Yellow Oil | [1] |

| Density | 1.153 g/cm³ (Predicted) | [2] |

| Boiling Point | 315.5 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 136.5 °C (Predicted) | [2] |

| Refractive Index | 1.531 (Predicted) | [2] |

| Solubility | No data available | |

| Melting Point | No data available |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol using an acid catalyst, a process known as Fischer esterification.[3][4]

Materials:

-

3-hydroxypropionic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Add a sufficient amount of toluene to facilitate azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified by column chromatography on silica gel.[5]

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Analytical Characterization by HPLC

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Data

The following tables present the expected spectral data for this compound based on the analysis of related compounds and general spectroscopic principles.[10][11][12][13][14]

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.15 | s | 2H | -O-CH ₂-Ph |

| ~4.30 | t | 2H | HO-CH ₂- |

| ~2.65 | t | 2H | -CH ₂-COO- |

| ~2.50 | br s | 1H | -OH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O |

| ~136.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~66.5 | -O-C H₂-Ph |

| ~58.0 | HO-C H₂- |

| ~38.0 | -C H₂-COO- |

FTIR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Description |

| 3400 (broad) | O-H stretch |

| 3030 | Aromatic C-H stretch |

| 2950 | Aliphatic C-H stretch |

| 1730 | C=O (ester) stretch |

| 1250 | C-O stretch |

| 700-800 | Aromatic C-H bend |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 180 | [M]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

Biological Role

This compound is known to be an intermediate in the metabolism of the anticancer drug cyclophosphamide.[15] The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 enzymes.

Visualizations

Experimental Workflow

Cyclophosphamide Metabolism

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 14464-10-9 [chemnet.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. rsc.org [rsc.org]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. jpionline.org [jpionline.org]

- 9. japsonline.com [japsonline.com]

- 10. Butyl 3-hydroxypropanoate | C7H14O3 | CID 12778694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Benzyl propionate(122-63-4) 1H NMR [m.chemicalbook.com]

- 15. This compound | LGC Standards [lgcstandards.com]

Unveiling the Structural Signature of Benzyl 3-hydroxypropionate: A Comprehensive NMR Spectroscopic Guide

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl 3-hydroxypropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational resource for the characterization and verification of this compound.

Introduction

This compound is an organic compound of interest in various chemical and pharmaceutical applications. Accurate structural elucidation is paramount for its use in research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide presents a comprehensive overview of its ¹H and ¹³C NMR data, supplemented with detailed experimental protocols and a logical workflow for its synthesis and analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Ar-H |

| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |

| ~4.20 | Triplet | 2H | HO-CH₂ - |

| ~2.60 | Triplet | 2H | -CH₂ -COO- |

| ~2.50 | Singlet (broad) | 1H | -OH |

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O |

| ~136 | Ar-C (quaternary) |

| ~128.5 | Ar-C H (ortho, meta) |

| ~128.0 | Ar-C H (para) |

| ~66.5 | -O-C H₂-Ph |

| ~59.0 | HO-C H₂- |

| ~38.0 | -C H₂-COO- |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of benzyl esters involves the esterification of the corresponding carboxylic acid.

Procedure: To a solution of 3-hydroxypropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), is added N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Benzyl alcohol (1 equivalent) is then added to the mixture. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with a mild acid, a mild base, and brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to a range of -2 to 12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Temperature: The experiment is conducted at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A range of 0 to 220 ppm is typically used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Temperature: Maintained at a constant temperature, usually 298 K.

Workflow and Data Analysis

The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates this workflow.

This workflow diagram illustrates the key stages, from the initial reactants to the final structural confirmation of this compound through NMR spectroscopy. The process begins with the synthesis of the compound via an esterification reaction, followed by purification. The pure product is then prepared for NMR analysis, where both ¹H and ¹³C NMR spectra are acquired. Finally, the spectral data is processed and interpreted to confirm the chemical structure.

FT-IR Analysis of Benzyl 3-hydroxypropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Benzyl 3-hydroxypropionate. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical representation of the molecule's structure in relation to its FT-IR spectrum.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For drug development and research professionals, FT-IR serves as a critical tool for chemical identification, purity assessment, and quality control.

This compound is a bifunctional molecule containing a hydroxyl group, an ester linkage, and an aromatic benzyl group. These functional groups give rise to a unique and identifiable infrared spectrum, making FT-IR an ideal method for its characterization.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on the typical frequency ranges for the constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |

| ~3400 | O-H (Alcohol) | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. |

| 3100-3000 | C-H (Aromatic) | Stretching | Medium | Characteristic of the benzyl group. |

| 3000-2850 | C-H (Aliphatic) | Stretching | Medium | From the propionate backbone. |

| ~1735 | C=O (Ester) | Stretching | Strong, Sharp | A key indicator for the ester functional group. |

| ~1600, ~1500 | C=C (Aromatic) | Stretching | Medium to Weak | Characteristic of the benzene ring. |

| ~1450 | C-H (Aliphatic) | Bending | Medium | |

| 1300-1000 | C-O (Ester & Alcohol) | Stretching | Strong | A complex region with contributions from both C-O single bonds. |

| ~750, ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong | Indicative of monosubstitution on the benzene ring. |

Visualization of this compound Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.

GC-MS Fragmentation Pattern of Benzyl 3-hydroxypropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Benzyl 3-hydroxypropionate. Due to the limited availability of a public mass spectrum for this specific compound, this guide leverages data from its close structural analog, Benzyl propionate, and established principles of mass spectrometry to predict its fragmentation behavior under electron ionization (EI).

Core Fragmentation Analysis

This compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is anticipated to undergo characteristic fragmentation guided by the presence of the benzyl group, the ester functionality, and the hydroxyl group. Electron ionization is a high-energy process that leads to extensive fragmentation, providing valuable structural information.

The primary fragmentation pathways are expected to involve:

-

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. However, in this compound, a direct McLafferty rearrangement is unlikely due to the position of the hydroxyl group.

-

Benzylic C-O Bond Cleavage: A highly favorable pathway leading to the formation of the stable benzyl cation, which rearranges to the tropylium ion.

-

Loss of Neutral Molecules: Elimination of small, stable molecules such as water (H₂O) from the molecular ion, driven by the presence of the hydroxyl group.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, with relative intensities adapted from the known mass spectrum of Benzyl propionate (a structural analog lacking the hydroxyl group) and adjusted to account for fragmentation pathways involving the hydroxyl group.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 180 | Low | [C₁₀H₁₂O₃]⁺• | Molecular Ion |

| 162 | Moderate | [C₁₀H₁₀O₂]⁺• | Loss of H₂O |

| 108 | High | [C₇H₈O]⁺• | Benzyl alcohol radical cation |

| 107 | Moderate | [C₇H₇O]⁺ | Hydroxytropylium ion |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ | Tropylium ion |

| 79 | Moderate | [C₆H₇]⁺ | Loss of CH₂ from tropylium ion |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation |

| 73 | Moderate | [C₃H₅O₂]⁺ | Acylium ion from cleavage of the benzyl group |

| 65 | Moderate | [C₅H₅]⁺ | Fragmentation of the tropylium ion |

| 51 | Low | [C₄H₃]⁺ | Further fragmentation |

Visualization of Fragmentation Pathways

The following diagram illustrates the principal fragmentation pathways predicted for this compound upon electron ionization.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following is a typical experimental protocol for the GC-MS analysis of a compound like this compound. Parameters may require optimization for specific instrumentation.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and analysis.

-

Derivatization (Optional): For enhanced volatility and peak shape, the hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70 °C for 30 minutes.

-

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Acquisition Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 91, 108, 162) can be employed for higher sensitivity.

-

3. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound (or its derivative) based on its retention time.

-

Mass Spectrum Interpretation: Analyze the mass spectrum of the identified peak to confirm the fragmentation pattern and compare it with the predicted data and library spectra (if available).

-

Quantification: If quantitative analysis is performed, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples from this curve.

The Unseen Precursor: Unearthing the Discovery and Synthesis of Benzyl 3-hydroxypropionate

For decades, Benzyl 3-hydroxypropionate has played a quiet yet crucial role in the advancement of medicinal chemistry, primarily as a key intermediate in the synthesis of metabolites of the widely used anticancer drug, cyclophosphamide. While its application is well-established, the story of its discovery and initial synthesis has remained largely obscured within the broader narrative of cyclophosphamide's development. This technical guide illuminates the historical context of this compound's emergence, detailing the likely first synthesis and subsequent methodologies for its preparation.

The discovery of this compound is intrinsically linked to the pioneering work on cyclophosphamide by German chemists Herbert Arnold, Friedrich Bourseaux, and Norbert Brock at Asta-Werke AG in the late 1950s. Their seminal research, which led to the development of one of the most effective and widely used chemotherapeutic agents, involved the synthesis and evaluation of a vast number of N-mustard phosphoramidate esters. While their landmark 1958 paper in Angewandte Chemie detailed the synthesis of cyclophosphamide itself, the specific preparation of many precursors and related compounds was often embedded within the broader research program and not always individually published.[1][2][3]

It is within this extensive body of synthetic exploration that this compound was likely first prepared. The compound serves as a valuable tool for creating derivatives and studying the metabolic pathways of cyclophosphamide, a necessity for understanding the drug's mechanism of action and toxicity.

Historical Synthesis: A Deduced Protocol

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be inferred from the common organic chemistry practices of the era and its known role as a precursor. The most probable initial synthesis would have involved the esterification of 3-hydroxypropionic acid with benzyl alcohol.

A plausible historical experimental protocol, based on general esterification methods of the mid-20th century, is outlined below.

Table 1: Inferred Historical Synthesis of this compound

| Parameter | Value/Condition |

| Reactants | 3-Hydroxypropionic acid, Benzyl alcohol |

| Catalyst | Strong acid (e.g., Sulfuric acid, p-Toluenesulfonic acid) |

| Solvent | A non-polar solvent capable of azeotropic water removal (e.g., Toluene, Benzene) |

| Apparatus | Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle |

| Temperature | Reflux temperature of the solvent |

| Reaction Time | Several hours, monitored by water collection |

| Work-up | 1. Cooling of the reaction mixture. 2. Washing with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. 3. Washing with brine. 4. Drying of the organic layer over an anhydrous salt (e.g., sodium sulfate). 5. Removal of solvent under reduced pressure. |

| Purification | Distillation under reduced pressure |

This classical Fischer-Speier esterification approach would have been a standard and reliable method for the researchers at the time to produce the required benzyl ester for their cyclophosphamide-related investigations.

Modern Synthetic Approaches

Since its initial, likely unheralded, synthesis, more refined methods for the preparation of this compound have been developed. A notable modern example is the reaction of 3-hydroxypropionic acid with benzyl bromide in the presence of a base.

Table 2: Modern Synthesis of this compound

| Parameter | Value/Condition |

| Reactants | 3-Hydroxypropionic acid, Benzyl bromide |

| Base | Potassium carbonate |

| Catalyst | Sodium iodide |

| Solvent | Dimethylsulfoxide (DMSO) |

| Temperature | 55 °C |

| Reaction Time | Monitored by Thin Layer Chromatography (TLC) |

| Work-up | 1. Quenching with water. 2. Extraction with an organic solvent (e.g., ethyl acetate). 3. Washing of the organic layer with brine. 4. Drying over an anhydrous salt. 5. Removal of solvent under reduced pressure. |

| Purification | Column chromatography on silica gel |

This method offers advantages in terms of milder reaction conditions and potentially higher yields compared to the historical acid-catalyzed esterification.

Experimental Protocols in Detail

Inferred Historical Protocol: Acid-Catalyzed Esterification

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene (to provide a concentration of ~0.5 M).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction ceases to progress, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Modern Protocol: Williamson Ether Synthesis Variant

-

In a round-bottom flask, dissolve 3-hydroxypropionic acid (1.0 eq) in dimethylsulfoxide (DMSO).

-

Add potassium carbonate (1.2 eq) and sodium iodide (1.0 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 55 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow of Synthesis

The general logical workflow for the synthesis of this compound via esterification can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Conclusion

The history of this compound is a compelling example of how essential, yet sometimes uncelebrated, molecules are developed in the shadow of major drug discovery programs. While its formal "discovery" may not be marked by a dedicated publication, its synthesis was a necessary step in the comprehensive research that brought the life-saving drug cyclophosphamide to the forefront of cancer therapy. The evolution of its synthesis from classical esterification to more modern, milder methods reflects the broader progress in the field of organic chemistry. This guide provides researchers and drug development professionals with a concise, in-depth understanding of the origins and preparation of this important chemical intermediate.

References

A Technical Guide to the Role of Benzyl 3-Hydroxypropionate in the Synthesis of Cyclophosphamide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Benzyl 3-hydroxypropionate as a key intermediate in the chemical synthesis of cyclophosphamide metabolites. Understanding the synthesis of these metabolites is crucial for pharmacological, toxicological, and clinical studies, allowing for the isolation of pure metabolic products to investigate their specific biological activities. This document outlines the metabolic fate of cyclophosphamide, proposes a detailed synthetic pathway for the inactive metabolite carboxyphosphamide using this compound, and provides representative experimental protocols.

Introduction: The Clinical Significance of Cyclophosphamide and its Metabolites

Cyclophosphamide (CP) is a cornerstone chemotherapeutic agent and immunosuppressant, widely utilized in the treatment of cancers such as lymphomas and breast cancer, as well as autoimmune disorders.[1][2] However, CP is a prodrug, meaning it is biologically inactive upon administration and requires metabolic activation, primarily in the liver, to exert its therapeutic effects.[1][3]

The metabolic process, mediated by cytochrome P450 (CYP) enzymes, transforms CP into a cascade of active and inactive metabolites.[2] The primary active, DNA-alkylating metabolite responsible for its cytotoxic effect is phosphoramide mustard.[1] Conversely, metabolites like carboxyphosphamide are inactive and represent detoxification pathways.[2][4] The generation of toxic byproducts, such as acrolein, is associated with adverse effects like urotoxicity.[2]

To accurately study the efficacy, resistance mechanisms, and toxicity profiles associated with CP, researchers require access to pure, isolated standards of these metabolites. While enzymatic synthesis can produce these compounds, chemical synthesis offers a reliable method for generating specific metabolites in required quantities. This compound serves as a critical starting material for the synthesis of the key inactive metabolite, carboxyphosphamide.[5]

The Metabolic Pathway of Cyclophosphamide

The biotransformation of cyclophosphamide is a complex process involving both activation and detoxification pathways, as illustrated below.

Activation Pathway

The process begins in the liver, where CYP enzymes, particularly CYP2B6, CYP2C9, and CYP3A4, hydroxylate cyclophosphamide at the C-4 position to form 4-hydroxycyclophosphamide (4-OH-CP).[2][6] This primary metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (APA).[1][6] Aldophosphamide is a crucial intermediate that can diffuse out of hepatic cells and into target cells.[2] Within the target cells, APA undergoes spontaneous β-elimination to yield two products:

-

Phosphoramide Mustard (PAM) : The principal therapeutically active metabolite that acts as a DNA cross-linking agent, inducing cell apoptosis.[1][2]

-

Acrolein : A toxic byproduct responsible for hemorrhagic cystitis, a significant side effect of CP therapy.[2]

Detoxification Pathway

A major route for the detoxification of cyclophosphamide involves the enzymatic oxidation of aldophosphamide. The enzyme aldehyde dehydrogenase (ALDH), with high activity in tissues like the liver and bone marrow stem cells, rapidly converts aldophosphamide into carboxyphosphamide (CARB) .[1][2][4] This metabolite is inactive and is excreted.[4] This detoxification mechanism is a key reason for cyclophosphamide's relative selectivity and lower toxicity in non-cancerous tissues with high ALDH levels.[1]

Synthesis of Carboxyphosphamide via this compound

To procure a pure standard of carboxyphosphamide for research, a multi-step chemical synthesis is required. This compound is an ideal precursor for building the side chain of this metabolite. The benzyl group serves as a protecting group for the eventual carboxylic acid, preventing it from interfering in earlier reaction steps.

The proposed synthetic pathway involves three key stages: phosphorylation and coupling, amination, and deprotection.

Properties of Key Compounds

The quantitative and physical properties of the starting intermediate and the final product are summarized below.

| Property | This compound | Carboxyphosphamide |

| CAS Number | 14464-10-9 | 22788-18-7 |

| Molecular Formula | C₁₀H₁₂O₃ | C₇H₁₅Cl₂N₂O₄P |

| Molar Mass | 180.20 g/mol | 293.08 g/mol |

| Appearance | Liquid (Predicted) | Solid (Predicted) |

| Boiling Point | 315.5 °C (Predicted) | Not Available |

| Density | 1.153 g/cm³ (Predicted) | Not Available |

Proposed Synthetic Workflow

The logical progression from the starting materials to carboxyphosphamide is outlined in the following workflow diagram.

Experimental Protocols

The following section details a representative methodology for the synthesis of carboxyphosphamide based on the proposed workflow. These protocols are derived from established procedures for the synthesis of cyclophosphamide and its analogues.[5][7]

Step 1: Synthesis of Benzyl 3-{[chloro(bis(2-chloroethyl)amino)phosphoryl]oxy}propanoate (Intermediate 1)

-

Reaction Setup : To an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add bis(2-chloroethyl)phosphoramidic dichloride (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reactants : Prepare a solution of this compound (1.0 eq) and triethylamine (Et₃N, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction flask over 30 minutes with vigorous stirring.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphoramidic dichloride is consumed.

-

Workup : Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Step 2: Synthesis of Benzyl 3-{[amino(bis(2-chloroethyl)amino)phosphoryl]oxy}propanoate (Intermediate 2)

-

Reaction Setup : Dissolve the purified Intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in a pressure-resistant flask under an argon atmosphere.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Amination : Bubble anhydrous ammonia (NH₃) gas through the solution for 20-30 minutes. Seal the flask and allow it to slowly warm to room temperature.

-

Reaction : Stir the reaction mixture at room temperature for 24 hours.

-

Monitoring : Monitor the reaction by TLC or ³¹P NMR, observing the shift corresponding to the conversion of the P-Cl bond to a P-NH₂ bond.

-

Workup : Vent the excess ammonia in a fume hood. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via column chromatography if necessary.

Step 3: Synthesis of Carboxyphosphamide (Final Product)

-

Reaction Setup : Dissolve the protected carboxyphosphamide (Intermediate 2) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition : Add Palladium on activated carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically 1-3 atm).

-

Reaction : Stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitoring : Monitor the disappearance of the starting material by TLC.

-

Workup : Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the final product, carboxyphosphamide. The product can be further purified by recrystallization if required.

Conclusion

The chemical synthesis of cyclophosphamide metabolites is indispensable for advancing cancer research and drug development. This compound stands out as a valuable and strategically designed intermediate for the synthesis of carboxyphosphamide, a key inactive metabolite. The proposed multi-step synthesis, employing standard protection, coupling, and deprotection strategies, provides a logical and feasible route to obtain this compound with high purity. The availability of pure metabolite standards enables precise investigations into the pharmacokinetics, mechanisms of detoxification, and potential off-target effects of cyclophosphamide therapy, ultimately contributing to the development of safer and more effective treatment regimens.

References

- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis of Related Substances of Cyclophosphamide [cjph.com.cn]

- 4. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

Benzyl 3-Hydroxypropionate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl 3-hydroxypropionate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous compounds, such as other benzyl esters and propionates, to provide a predictive assessment of its physicochemical properties. The methodologies outlined herein are intended to serve as a robust starting point for laboratory investigation.

Introduction to this compound

This compound is an organic ester with the molecular formula C₁₀H₁₂O₃. It is formed from the esterification of 3-hydroxypropionic acid with benzyl alcohol. Its structure, featuring a benzyl group, an ester linkage, and a primary alcohol, dictates its physicochemical properties, influencing its applications in chemical synthesis and potentially in the life sciences. Understanding its solubility and stability is critical for its use as a reagent, intermediate, or in formulated products.

Predicted Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. Based on the "like dissolves like" principle and data from related esters, a qualitative solubility profile for this compound is presented below. Esters such as isopropyl propionate and ethyl propanoate are known to be soluble in a range of organic solvents, while their water solubility is limited. Similarly, benzyl esters like benzyl acetate and benzyl benzoate are miscible with many organic solvents but have low aqueous solubility.[1][2][3][4] The presence of a hydroxyl group in this compound may impart slightly greater polarity and potential for hydrogen bonding compared to simple propionate esters, which could marginally increase its solubility in polar solvents and water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The ester and hydroxyl groups can form hydrogen bonds with protic solvents.[5] Solubility in water is expected to be low due to the hydrophobic benzyl group, while it should be readily soluble in alcohols.[1][4][6] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can accommodate the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Slightly Soluble | The non-polar benzyl group will interact favorably with non-polar solvents, but the polar ester and hydroxyl groups will limit overall solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including esters. |

Stability Profile and Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases and would result in the formation of 3-hydroxypropionic acid and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

Table 2: Predicted Stability and Degradation of this compound

| Condition | Potential Degradation Pathway | Degradation Products | Comments |

| Acidic (low pH) | Acid-catalyzed hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | The reaction is typically reversible. |

| Neutral (pH ~7) | Slow hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | Hydrolysis is generally slow at neutral pH but can be influenced by temperature. |

| Alkaline (high pH) | Base-catalyzed hydrolysis (saponification) | 3-Hydroxypropionate salt, Benzyl Alcohol | This reaction is typically rapid and irreversible. Alkaline hydrolysis of esters is known to follow second-order kinetics.[7] |

| Elevated Temperature | Increased rate of hydrolysis | 3-Hydroxypropionic Acid, Benzyl Alcohol | Higher temperatures will accelerate the rate of hydrolysis across all pH ranges. |

| Light Exposure | Unlikely to be a primary degradation pathway | Not readily predictable | The aromatic ring may absorb UV light, but significant photolytic degradation is not anticipated to be a major stability concern without a specific photosensitizer. |

| Oxidative | Oxidation of the primary alcohol | 3-Oxopropanoic acid benzyl ester (and further products) | While possible, this would likely require the presence of oxidizing agents. |

One source indicates that this compound is hygroscopic, meaning it can absorb moisture from the air, which could facilitate hydrolysis over time if not stored under dry conditions.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

Methodology:

-

Column Selection: A reversed-phase column (e.g., C18) is generally suitable for compounds of this polarity.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Gradient elution may be necessary to resolve all components.

-

Detection: The benzyl group contains a chromophore, making UV detection (e.g., at 254 nm) a suitable choice.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound is subjected to stress conditions (acid, base, heat, oxidation, and light) to generate degradation products. The method is then used to demonstrate that the peaks for the parent compound and its degradation products are well-resolved.

pH-Rate Profile for Hydrolysis

This study determines the rate of hydrolysis at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Kinetic Runs: Initiate the stability study by adding a small aliquot of the stock solution to each buffer at a constant temperature (e.g., 50 °C to accelerate degradation). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

Sampling: At various time points, withdraw samples from each buffer solution. Quench the degradation if necessary (e.g., by neutralizing the pH or cooling the sample).

-

Analysis: Quantify the remaining concentration of this compound in each sample using the validated stability-indicating HPLC method.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the pseudo-first-order rate constant (k_obs). A plot of log(k_obs) versus pH will provide the pH-rate profile.

Visualizations

Caption: Workflow for Solubility and Stability Testing.

Caption: Anticipated Hydrolysis Pathway.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 3. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 4. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl 3-hydroxypropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Benzyl 3-hydroxypropionate. The methodology is centered around the Fischer-Speier esterification of 3-hydroxypropionic acid with benzyl alcohol, a robust and scalable approach for producing this valuable chemical intermediate. Detailed procedures for the reaction setup, purification, and characterization of the final product are outlined. Additionally, quantitative data is presented in a structured format, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a chemical intermediate of significant interest in various fields, including the synthesis of pharmaceuticals and other complex organic molecules. Its structure, incorporating a hydroxyl group and a benzyl ester, makes it a versatile building block. The synthesis described herein utilizes the acid-catalyzed Fischer esterification, a classic and reliable method for the formation of esters from carboxylic acids and alcohols. The reaction equilibrium is driven towards the product by the removal of water through azeotropic distillation.

Data Presentation

A summary of the key quantitative data for the reactants and the product is provided in the table below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Hydroxypropionic Acid | 503-66-2 | C₃H₆O₃ | 90.08 | ~145 (decomposes) | ~1.2 |

| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 205.3 | 1.044 |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | 103-106 | - |

| This compound | 14464-10-9 | C₁₀H₁₂O₃ | 180.20 | 315.5 ± 17.0 | 1.153 ± 0.06 |

Experimental Protocol

Synthesis of this compound via Fischer-Speier Esterification

This protocol details the synthesis of this compound from 3-hydroxypropionic acid and benzyl alcohol using p-toluenesulfonic acid as a catalyst.

Materials:

-

3-Hydroxypropionic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add 3-hydroxypropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

-

Add toluene as the solvent to facilitate azeotropic removal of water. The volume should be sufficient to ensure good stirring of the reaction mixture.

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected (approximately 4-6 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

-

-

Characterization:

-

Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Application Notes and Protocols: Benzyl 3-hydroxypropionate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-hydroxypropionate is a versatile bifunctional molecule that has found a niche in medicinal chemistry primarily as a synthetic intermediate. Its structure, incorporating a protected carboxylic acid (benzyl ester) and a free hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary documented use of this compound in a medicinal chemistry context is as a precursor for the synthesis of metabolites of the widely used anticancer drug, cyclophosphamide.[1][]

This document provides an overview of its application, physicochemical properties, and a detailed protocol for its utilization in the synthesis of a cyclophosphamide analog. It is important to note that, based on currently available scientific literature, this compound is not recognized for its own direct biological or therapeutic activity. Therefore, this guide focuses on its role in synthetic medicinal chemistry.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][] |